molecular formula C12H14N2O B1606466 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- CAS No. 26078-23-9

2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-

Cat. No. B1606466
CAS RN: 26078-23-9
M. Wt: 202.25 g/mol
InChI Key: LHWKOWLGYNIFSM-UHFFFAOYSA-N
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Description

2-(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- , also known by its systematic name 7-[(dimethylamino)methyl]-3,4-dihydro[1,4]diazepino[3,2,1-hi]indol-2(1H)-one , is a chemical compound with the following properties:



  • Molecular Formula : C14H17N3O

  • Molecular Weight : 243.31 g/mol

  • CAS Number : 28740-81-0



Molecular Structure Analysis

The molecular structure of 2-(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- consists of a quinolinone core fused with a diazepinoindolone ring. The dimethylamino group is attached to the 7-position, and the methyl group is at the 4-position. The structure plays a crucial role in its biological activity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The dimethylamino group can undergo nucleophilic substitution reactions.

  • Ring-Opening Reactions : The diazepinoindolone ring system may open under specific conditions.

  • Acid-Base Reactions : The quinolinone moiety can act as an acid or base.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 182-192°C (literature value).

  • Density : 0.933 g/mL at 25°C (literature value).

  • Refractive Index : n20/D 1.439 (literature value).


Safety And Hazards


  • The compound contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor.

  • It is essential to handle it with care due to potential hazards associated with chemical reactivity and toxicity.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Pathways : Elucidate the complete synthetic route.

  • Structure-Activity Relationships : Understand how structural modifications impact its properties.


properties

IUPAC Name

7-(dimethylamino)-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWKOWLGYNIFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067177
Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-

CAS RN

26078-23-9
Record name 7-Dimethylamino-4-methyl-2-hydroxyquinoline
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Record name 7-(Dimethylamino)-4-methyl-carbostyril
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 7-(dimethylamino)-4-methyl-2-quinolone
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Record name 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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